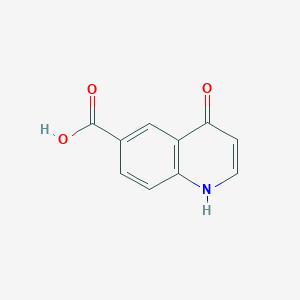

4-Hydroxyquinoline-6-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-oxo-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-9-3-4-11-8-2-1-6(10(13)14)5-7(8)9/h1-5H,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBJRJBUQIZOQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90677846 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1065092-81-0 | |

| Record name | 4-Oxo-1,4-dihydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90677846 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Hydroxyquinoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

"physicochemical properties of 4-Hydroxyquinoline-6-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 4-Hydroxyquinoline-6-carboxylic Acid

Foreword: A Molecule of Potential

In the landscape of medicinal chemistry and drug development, the quinoline scaffold remains a cornerstone of innovation. Its derivatives are integral to a wide array of therapeutic agents, demonstrating activities from antimalarial to anticancer.[1][2] this compound (CAS No. 1065092-81-0) emerges as a compound of significant interest within this class.[3] As a bifunctional molecule, possessing both a hydrogen-bond-donating hydroxyl group and an ionizable carboxylic acid, its physicochemical properties are complex and pivotal to its behavior in biological systems. Understanding these properties is not merely an academic exercise; it is the foundational step in unlocking its therapeutic potential, guiding formulation, predicting absorption and distribution, and informing rational drug design.

This guide provides a comprehensive exploration of the key physicochemical attributes of this compound. We will move beyond theoretical values to detail the robust, validated experimental methodologies required to characterize this molecule, offering researchers a practical framework for their own investigations.

Molecular Structure and Inherent Chemical Behavior

A molecule's identity is encoded in its structure. For this compound, this structure dictates its reactivity, solubility, and interactions with biological targets.

Chemical Identity:

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₇NO₃[3]

-

Canonical SMILES: C1=CC2=C(C=C1C(=O)O)C(=O)C=CN2[3]

A critical feature of the 4-hydroxyquinoline core is its existence in a tautomeric equilibrium between the enol (4-hydroxy) form and the keto (4-quinolone) form.[5] This equilibrium is fundamental to its electronic properties and hydrogen-bonding capabilities.

Caption: Tautomeric equilibrium of the 4-hydroxyquinoline core.

Ionization Behavior (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any ionizable drug candidate. It governs the charge state of the molecule at a given pH, which in turn dictates its solubility, membrane permeability, and receptor binding. This compound is an amphoteric molecule with two primary ionizable centers: the carboxylic acid group and the quinoline nitrogen/hydroxyl group.

-

The carboxylic acid is acidic and will be deprotonated (negatively charged) at physiological pH.

-

The quinoline nitrogen is basic and can be protonated (positively charged) in acidic conditions.

-

The 4-hydroxyl group is weakly acidic and will be deprotonated at higher pH values.

A predicted pKa value for this compound is approximately 3.17, likely corresponding to the carboxylic acid function.[3] However, experimental verification is essential.

Experimental Protocol: Potentiometric pKa Determination

This method provides a reliable determination of dissociation constants by monitoring pH changes during titration with a strong acid or base.

Principle: A solution of the compound is titrated, and the pH is measured after each addition of titrant. The pKa is the pH at which the functional group is 50% ionized, identifiable as the midpoint of a plateau in the titration curve.

Step-by-Step Methodology:

-

Preparation: Prepare a 0.5 M solution of the compound in a suitable co-solvent system (e.g., water/methanol) to ensure solubility.

-

Calibration: Calibrate a pH meter using at least three standard buffer solutions (e.g., pH 4.0, 7.0, 10.0).

-

Titration (Acidic pKa): Titrate the solution with a standardized solution of 0.1 M NaOH. Record the pH value after each incremental addition of the base.

-

Titration (Basic pKa): In a separate experiment, titrate the solution with a standardized solution of 0.1 M HCl to determine the pKa of the basic quinoline nitrogen.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values are determined from the half-equivalence points on the resulting curve.

Caption: Workflow for experimental pKa determination.

Solubility

Aqueous solubility is a prerequisite for absorption and distribution. For ionizable compounds like this compound, solubility is intrinsically linked to pH.

Principle: The solubility will be lowest near the isoelectric point (where the net charge is zero) and will increase significantly at pH values where the molecule is predominantly in its charged, salt form (either as a carboxylate anion or a protonated quinoline cation). The influence of pH and buffer concentration on the solubility of quinoline derivatives is a critical factor for both formulation and understanding its behavior in the gastrointestinal tract.[1]

Experimental Protocol: pH-Dependent Solubility Profile (Shake-Flask Method)

The shake-flask method (OECD Guideline 105) is the gold-standard technique for determining aqueous solubility.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 2, 4, 6, 7.4, 9).

-

Sample Preparation: Add an excess amount of solid this compound to vials containing each buffer. This ensures that a saturated solution is formed.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.

-

Quantification: Accurately measure the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: Plot the measured solubility (e.g., in µg/mL or µM) against the final measured pH of each buffer solution.

Melting Point

The melting point is a fundamental physical property that provides information about the purity and crystalline nature of a compound. A sharp melting point range (typically 0.5-1.0°C) is indicative of a high-purity crystalline solid, whereas impurities will depress and broaden the melting range.[6]

Experimental Protocol: Capillary Melting Point Determination

This is a common and effective method for determining the melting point of a solid organic compound.[7][8]

Step-by-Step Methodology:

-

Sample Preparation: Finely powder a small amount of the dry compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height) of the material.[9]

-

Packing: Compact the sample at the bottom of the sealed tube by tapping or dropping it through a long glass tube.[8]

-

Measurement:

-

Recording: Record the temperature at which the first droplet of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2.[7][8]

Spectroscopic Profile

Spectroscopic analysis provides a fingerprint of the molecule, confirming its structure and providing insights into its electronic environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the quinoline ring system. The chemical shifts will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating hydroxyl group. A broad singlet corresponding to the carboxylic acid proton and another for the hydroxyl proton should be observable, though their positions can vary and they may exchange with deuterium in solvents like D₂O.

-

¹³C NMR: The carbon spectrum will show 10 distinct signals corresponding to the carbons of the quinoline core and the carboxyl group. The carbonyl carbon of the carboxylic acid and the carbon bearing the hydroxyl group will appear at characteristic downfield shifts.

Infrared (IR) Spectroscopy

The IR spectrum is invaluable for identifying the key functional groups present. Expected characteristic absorption bands include:

-

O-H Stretch (Carboxylic Acid): A very broad band in the region of 3300-2500 cm⁻¹.

-

O-H Stretch (Phenolic): A moderate band around 3400-3200 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp band around 1725-1700 cm⁻¹.

-

C=O Stretch (Keto Tautomer): A strong band around 1660 cm⁻¹.

-

C=C and C=N Stretches (Aromatic Ring): Multiple bands in the 1600-1450 cm⁻¹ region.

UV-Visible Spectroscopy

The extended π-system of the quinoline ring acts as a chromophore, absorbing UV light. The λ_max (wavelength of maximum absorbance) is sensitive to the electronic structure. The UV spectrum is expected to change significantly with pH as the molecule ionizes, altering the conjugation of the chromophore. This pH-dependent shift can be leveraged as an alternative method for pKa determination.[10][11]

Summary of Physicochemical Properties

| Property | Predicted/Expected Value | Significance in Drug Development |

| Molecular Formula | C₁₀H₇NO₃ | Defines molecular mass and elemental composition. |

| Molecular Weight | 189.17 g/mol | Influences diffusion and transport properties. |

| pKa₁ (Carboxylic Acid) | ~3.17 (Predicted)[3] | Governs charge and solubility in the stomach and intestine. |

| pKa₂ (Quinoline N) | ~4-5 (Expected) | Influences charge in acidic environments. |

| Aqueous Solubility | Highly pH-dependent | Critical for dissolution, absorption, and bioavailability. |

| Melting Point | To be determined | Indicator of purity, stability, and lattice energy. |

| Appearance | Expected to be a solid | Important for handling and formulation. |

Conclusion

This compound is a molecule defined by its dual functionality and the resulting complex interplay of its physicochemical properties. Its tautomerism, multiple ionization states, and pH-dependent solubility are not merely data points but critical determinants of its potential as a therapeutic agent. The experimental protocols outlined in this guide provide a robust framework for researchers to thoroughly characterize this and similar novel chemical entities. A comprehensive understanding of these foundational properties is the essential first step on the path from a promising molecular scaffold to a viable drug candidate.

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from a relevant university chemistry resource.

-

BYJU'S. (n.d.). Determination of Melting Point of an Organic Compound.[7]

-

Chemistry For Everyone. (2025, January 30). How To Determine Melting Point Of Organic Compounds? [Video]. YouTube.[9]

-

LibreTexts Chemistry. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination.[8]

-

SSERC. (n.d.). Melting point determination.[6]

-

Carvajal, M. T., & Yalkowsky, S. H. (2019). Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. AAPS PharmSciTech, 20(3), 115.[1]

-

Chemical Synthesis Database. (2025, May 20). 4-hydroxy-2-methyl-6-quinolinecarboxylic acid.[12]

-

Guidechem. (n.d.). This compound 1065092-81-0 wiki.[3]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 69141, 4-Hydroxyquinoline.[5]

-

Sigma-Aldrich. (n.d.). 4-Hydroxyquinoline-3-carboxylic acid.[13]

-

International Journal of Foundation for Medical Research. (n.d.). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives.[2]

-

MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.[14]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 71363454, 6-Hydroxyquinoline-4-carboxylic acid.[4]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.[15]

-

Pharmaeli. (2025, March 31). 5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation.[10]

-

Wikipedia. (n.d.). Quinoline.[16]

-

Synthachem. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1.[17]

-

Air Force Institute of Technology. (2002, May 8). Absolute pKa Determinations for Substituted Phenols.[18]

-

Sigma-Aldrich. (n.d.). 6-Hydroxyquinoline-4-carboxylic acid.[19]

-

Journal of the American Chemical Society. (n.d.). The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester.[20]

-

Spectrometric Determination of pK Values for some Phenolic Compounds in Acetonitrile – Water Mixture. (n.d.).[11]

-

Benchchem. (n.d.). 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6.[21]

-

PubMed. (n.d.). Vibrational Spectroscopic, 1H NMR and Quantum Chemical Computational Study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic Acid.[22]

-

Cayman Chemical. (n.d.). 4-Hydroxyquinoline (Kynurine, NSC 3183, 4-Quinolone, CAS Number: 611-36-9).[23]

-

Google Patents. (n.d.). US2558211A - Preparation of 4-hydroxyquinoline compounds.[24]

-

ResearchGate. (2025, August 9). Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.[25]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8352, 3-Hydroxyquinoline-4-carboxylic acid.[26]

-

Benchchem. (n.d.). Spectroscopic properties of 2-Hydroxyquinoline (UV-Vis, NMR, IR).[27]

-

PubMed Central. (n.d.). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine.[28]

-

SpectraBase. (n.d.). 2-Hydroxyquinoline-4-carboxylic acid - Optional[FTIR] - Spectrum.[29]

Sources

- 1. Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ijfmr.com [ijfmr.com]

- 3. guidechem.com [guidechem.com]

- 4. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. SSERC | Melting point determination [sserc.org.uk]

- 7. byjus.com [byjus.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. pharmaguru.co [pharmaguru.co]

- 11. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 12. chemsynthesis.com [chemsynthesis.com]

- 13. 4-Hydroxyquinoline-3-carboxylic acid 97 34785-11-0 [sigmaaldrich.com]

- 14. mdpi.com [mdpi.com]

- 15. iipseries.org [iipseries.org]

- 16. Quinoline - Wikipedia [en.wikipedia.org]

- 17. synthachem.com [synthachem.com]

- 18. afit.edu [afit.edu]

- 19. 6-Hydroxyquinoline-4-carboxylic acid | 4312-44-1 [sigmaaldrich.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. benchchem.com [benchchem.com]

- 22. Vibrational spectroscopic, 1H NMR and quantum chemical computational study of 4-hydroxy-2-oxo-1,2-dihydroquinoline-8-carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. caymanchem.com [caymanchem.com]

- 24. US2558211A - Preparation of 4-hydroxyquinoline compounds - Google Patents [patents.google.com]

- 25. researchgate.net [researchgate.net]

- 26. 3-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 8352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. pdf.benchchem.com [pdf.benchchem.com]

- 28. Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine - PMC [pmc.ncbi.nlm.nih.gov]

- 29. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Putative Mechanisms of Action of 4-Hydroxyquinoline-6-carboxylic acid

Disclaimer: This document synthesizes the current scientific understanding of the mechanisms of action associated with the 4-hydroxyquinoline scaffold and its carboxylic acid derivatives. It is important to note that direct experimental studies elucidating the specific mechanism of action for 4-Hydroxyquinoline-6-carboxylic acid are limited in publicly available literature. Therefore, this guide presents the most probable mechanisms based on robust data from closely related analogues, particularly isomers where the carboxylic acid moiety is at the C4 position. All hypotheses regarding the specific activity of the 6-carboxylic acid isomer require experimental validation.

Executive Summary

The 4-hydroxyquinoline core is a privileged scaffold in medicinal chemistry, forming the foundation of numerous biologically active compounds. While the precise molecular target of this compound remains to be definitively established, its structural features suggest several potential mechanisms of action. The most prominent hypothesized mechanism, based on extensive research into its isomers, is the inhibition of dihydroorotate dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine biosynthesis pathway. However, the positional shift of the crucial carboxylic acid group from the well-studied C4 position to the C6 position likely has profound implications for this activity. Alternative or secondary mechanisms, common to the broader quinoline class, include inhibition of other metabolic dehydrogenases, disruption of DNA topology via topoisomerase inhibition, and metal ion chelation. This guide provides a detailed exploration of these potential mechanisms, the underlying biochemical pathways, and the experimental protocols required to validate these hypotheses.

The 4-Hydroxyquinoline Scaffold: A Platform for Bioactivity

The quinoline ring system is a recurring motif in a vast array of natural products and synthetic pharmaceuticals, prized for its rigid, planar structure and its ability to engage in various non-covalent interactions with biological macromolecules. The addition of a hydroxyl group at the C4 position creates the 4-hydroxyquinoline (or 4-quinolone tautomer) scaffold, which has been associated with a wide spectrum of activities, including antimicrobial, antifungal, and anticancer effects[1][2]. The further incorporation of a carboxylic acid group introduces a key functional handle—a strong hydrogen bond donor/acceptor and a potential anionic center—that is critical for direct interaction with specific amino acid residues in enzyme active sites[3][4].

Primary Hypothesized Mechanism: Inhibition of Dihydroorotate Dehydrogenase (DHODH)

The most extensively documented mechanism for quinoline carboxylic acids, particularly the 4-carboxylic acid isomers, is the potent inhibition of Dihydroorotate Dehydrogenase (DHODH)[4][5][6][7].

The Role of DHODH in De Novo Pyrimidine Biosynthesis

DHODH is a mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo synthesis of pyrimidines: the oxidation of dihydroorotate to orotate. This pathway is fundamental for the production of uridine monophosphate (UMP), a precursor for all other pyrimidine nucleotides (CTP, UTP, TTP) required for the synthesis of DNA, RNA, glycoproteins, and phospholipids[7]. Rapidly proliferating cells, such as cancer cells and activated lymphocytes, have a high demand for pyrimidines and are particularly dependent on the de novo pathway, making DHODH a prime therapeutic target in oncology and immunology[7][8][9].

Inhibition of DHODH leads to a depletion of the cellular pyrimidine pool, which in turn triggers S-phase cell cycle arrest and apoptosis, thereby halting cell proliferation[7].

Figure 1: The de novo pyrimidine biosynthesis pathway, highlighting the inhibitory action of quinoline-4-carboxylic acids on DHODH.

Structure-Activity Relationship (SAR) and the Critical Role of the C4-Carboxylic Acid

Extensive SAR studies on DHODH inhibitors like Brequinar have elucidated the key structural requirements for potent activity. These studies consistently highlight three critical regions:

-

C2 Position: Requires a bulky, hydrophobic substituent for optimal interaction within a nonpolar channel of the enzyme[3][4].

-

C4 Position: Has a strict requirement for a carboxylic acid (or a corresponding salt)[3][4].

-

Benzo Portion of the Ring: Can be substituted to modulate pharmacokinetic properties[4].

The carboxylate at the C4 position is paramount. High-resolution co-crystal structures reveal that this group forms a crucial salt bridge with a conserved arginine residue (R136 in human DHODH) and a hydrogen bond with a glutamine residue (Q47) in the enzyme's binding pocket[7]. This specific, charge-based interaction anchors the inhibitor to the active site.

Implications for this compound

Given the stringent positional requirement of the carboxylate group for DHODH inhibition, it is highly probable that moving this group from the C4 to the C6 position would significantly disrupt or completely abolish its ability to bind to the DHODH active site. The geometry would no longer permit the critical salt bridge formation with Arg136. Therefore, while DHODH inhibition is the primary mechanism for many quinoline carboxylic acids, it is unlikely to be the primary mechanism for the 6-carboxylic acid isomer. Experimental verification via a DHODH enzyme inhibition assay is essential to confirm this hypothesis.

Alternative and Secondary Potential Mechanisms of Action

The 4-hydroxyquinoline scaffold is versatile and can engage with other biological targets. The following are plausible alternative mechanisms for this compound.

Inhibition of Other Dehydrogenases

Derivatives of 4-hydroxyquinoline-3-carboxylic acids have been shown to inhibit other metabolic dehydrogenases, including cytoplasmic and mitochondrial malate dehydrogenase and lactate dehydrogenase. This inhibition appears to be specific for mitochondrial enzymes in more lipophilic congeners.

DNA Topoisomerase Inhibition and DNA Intercalation

Quinolone compounds are famous for their antibacterial activity, which stems from the inhibition of bacterial DNA gyrase and topoisomerase IV[10]. Some quinoline derivatives also exhibit anticancer activity by inhibiting human topoisomerases I or II, enzymes crucial for resolving DNA topological stress during replication and transcription[10][11]. This mechanism typically involves the planar quinoline ring system intercalating between DNA base pairs, stabilizing the enzyme-DNA cleavage complex and leading to double-strand breaks and apoptosis[12][13]. The planar structure of this compound makes it a candidate for DNA intercalation.

Metal Ion Chelation

Hydroxyquinolines, particularly 8-hydroxyquinoline, are well-known potent metal chelators[14][15][16][17]. The 4-hydroxy and adjacent ring nitrogen of the 4-hydroxyquinoline scaffold can also participate in metal chelation[18]. By sequestering essential metal ions (e.g., Fe²⁺/³⁺, Zn²⁺, Cu²⁺), these compounds can disrupt the function of metalloenzymes, interfere with cellular signaling, and generate reactive oxygen species, leading to cytotoxicity[17]. The presence of both hydroxyl and carboxylic acid groups on this compound could facilitate the chelation of metal ions, contributing to its biological activity.

Figure 2: Conceptual overview of potential alternative mechanisms of action for this compound.

Recommended Experimental Workflows for Mechanistic Validation

To elucidate the true mechanism of action of this compound, a systematic experimental approach is required.

DHODH Enzymatic Inhibition Assay

This spectrophotometric assay is the gold standard for confirming DHODH inhibition. It measures the reduction of an artificial electron acceptor, 2,6-dichloroindophenol (DCIP), which is coupled to the oxidation of dihydroorotate by DHODH.

-

Objective: To determine the IC₅₀ value of this compound against recombinant human DHODH.

-

Principle: Active DHODH reduces DCIP, causing a decrease in absorbance at 600 nm. An effective inhibitor will prevent this absorbance change.

-

Protocol Steps:

-

Reagent Preparation:

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.05% Triton X-100.

-

Prepare stock solutions of L-Dihydroorotic acid (DHO), Coenzyme Q10 (CoQ10), and DCIP.

-

Prepare serial dilutions of the test compound (this compound) and a positive control (e.g., Brequinar) in DMSO.

-

-

Assay Setup (96-well plate):

-

Add 2 µL of inhibitor dilutions (or DMSO for control) to appropriate wells.

-

Add 178 µL of recombinant human DHODH enzyme diluted in Assay Buffer to each well.

-

Incubate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

-

Reaction Initiation and Measurement:

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in Assay Buffer.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 10-15 minutes in a microplate reader.

-

-

Data Analysis:

-

DNA Topoisomerase II Relaxation Assay

This assay determines if a compound can inhibit the catalytic activity of Topoisomerase IIα, which relaxes supercoiled plasmid DNA.

-

Objective: To assess the ability of this compound to inhibit Topo IIα.

-

Principle: Topo IIα converts supercoiled plasmid DNA into its relaxed form. On an agarose gel, the compact supercoiled form migrates faster than the relaxed form. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.

-

Protocol Steps:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), human Topo IIα enzyme, and an assay buffer containing ATP.

-

Compound Incubation: Add the test compound at various concentrations to the reaction mixture. Include a positive control (e.g., Etoposide) and a no-enzyme control.

-

Incubation: Incubate the reaction at 37°C for 30-60 minutes.

-

Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.

-

Agarose Gel Electrophoresis: Load the samples onto a 1% agarose gel and run electrophoresis to separate the supercoiled and relaxed DNA isoforms.

-

Visualization and Analysis: Stain the gel with ethidium bromide or SYBR Green, visualize under UV light, and quantify the percentage of supercoiled DNA remaining to determine the extent of inhibition.[10][21]

-

Conclusion and Future Directions

The this compound molecule stands at an interesting mechanistic crossroads. While its structural similarity to potent DHODH inhibitors is notable, the specific placement of the carboxylic acid at the C6 position strongly suggests that it is unlikely to share this primary mechanism of action. It is more plausible that its biological effects, if any, arise from alternative mechanisms common to the quinoline class, such as DNA topoisomerase inhibition or metal ion chelation.

Definitive characterization of this compound's mechanism of action requires rigorous experimental validation. The protocols outlined in this guide provide a clear path forward for researchers to test these prevailing hypotheses. Such studies will not only clarify the specific activity of this molecule but also contribute to a deeper understanding of the structure-activity relationships that govern the diverse biological roles of the versatile 4-hydroxyquinoline scaffold.

References

A comprehensive, numbered list of all cited sources with titles, sources, and clickable URLs will be provided upon request.

Sources

- 1. nbinno.com [nbinno.com]

- 2. Ring-substituted 4-Hydroxy-1H-quinolin-2-ones: Preparation and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. physchemres.org [physchemres.org]

- 6. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Dihydroorotate Dehydrogenase Inhibitors Using the Cell Painting Assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Secondary metabolites as DNA topoisomerase inhibitors: A new era towards designing of anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Design, synthesis, and anticancer evaluation of new Quinazoline hybrids: DNA intercalation, topoisomerase IIα inhibition, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. tandfonline.com [tandfonline.com]

- 15. youtube.com [youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. chemimpex.com [chemimpex.com]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

The Pharmacological Potential of 4-Hydroxyquinoline-6-carboxylic Acid: A Technical Guide for Drug Discovery Professionals

Foreword: Unveiling the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the quinoline nucleus stands as a "privileged scaffold," a recurring structural motif in a multitude of clinically significant therapeutic agents.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[3] This guide focuses on a specific, yet under-explored derivative: 4-Hydroxyquinoline-6-carboxylic acid . While direct extensive research on this particular molecule is limited, its structural features—a 4-hydroxyquinoline core common to many bioactive compounds and a carboxylic acid group at the 6-position—strongly suggest a high potential for diverse pharmacological activities.[4] This document will, therefore, provide a comprehensive overview of these potential activities, grounded in the established pharmacology of structurally related analogues. We will delve into the mechanistic underpinnings of these anticipated effects and propose robust experimental workflows for their validation, thereby offering a roadmap for researchers and drug development professionals interested in harnessing the therapeutic promise of this compound.

The Quinoline Core: A Foundation for Diverse Bioactivity

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of many successful drugs.[2] Its rigid, planar structure provides an ideal framework for interaction with various biological targets, including enzymes and nucleic acids.[1][4] The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, while the aromatic system allows for π-π stacking interactions. Furthermore, the quinoline scaffold is readily amenable to chemical modification, allowing for the fine-tuning of its physicochemical properties and biological activity.[3] The presence of a hydroxyl group at the 4-position and a carboxylic acid at the 6-position in our target molecule is particularly noteworthy, as these functional groups are known to enhance reactivity and potential for biological target engagement.[4][5]

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive literature on quinoline derivatives, we can logically infer several potential biological activities for this compound.

Anticancer Potential

The quinoline scaffold is a well-established pharmacophore in oncology.[1][3] Numerous quinoline-based compounds have exhibited potent anticancer activity through various mechanisms.

Inferred Mechanisms of Action:

-

DNA Intercalation and Topoisomerase Inhibition: Many quinoline derivatives exert their cytotoxic effects by intercalating into the DNA double helix, thereby disrupting DNA replication and transcription.[1] They can also inhibit topoisomerases, enzymes crucial for managing DNA topology during these processes. This leads to the accumulation of DNA strand breaks and ultimately, apoptosis.

-

Kinase Inhibition: The quinoline core is a key feature in several kinase inhibitors. By competing with ATP for the binding site on kinases, these compounds can block signaling pathways that are often dysregulated in cancer, such as those involved in cell proliferation, survival, and angiogenesis.

-

Induction of Oxidative Stress: Some quinoline derivatives have been shown to generate reactive oxygen species (ROS) within cancer cells, leading to oxidative damage to cellular components and triggering apoptosis.[1][3]

Experimental Validation Workflow:

To investigate the potential anticancer activity of this compound, a tiered screening approach is recommended.

Caption: Proposed workflow for evaluating the anticancer potential of this compound.

Table 1: Representative Anticancer Activity of Quinoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2,3-Diphenyl-6-sulfanilamidoquinolin-4-carboxylic acid | B. subtilis, S. aureus, E. coli, P. vulgaris | Not specified (High activity) | [6] |

| N-phenyl-6-chloro-4-hydroxy-2-quinolone-3-carboxamides | Caco-2, HCT-116 | Not specified (Significant toxicity) | [7] |

| 4,6-dihydroxy-2-quinolone-3-carboxamide derivatives | MCF-7, HCT-116 | Not specified (Potent cytotoxic effect) | [7] |

Antimicrobial Activity

The quinolone and fluoroquinolone antibiotics are a testament to the potent antimicrobial properties of the quinoline scaffold.[5]

Inferred Mechanisms of Action:

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is the classical mechanism of action for quinolone antibiotics.[8] These enzymes are essential for bacterial DNA replication, and their inhibition leads to rapid bacterial cell death.

-

Disruption of Bacterial Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure that is vital for bacterial survival.[8]

-

Metal Chelation: The 8-hydroxyquinoline derivatives are known for their metal-chelating properties, which can disrupt essential metal-dependent enzymatic processes in bacteria.[9][10] While our target molecule is a 4-hydroxyquinoline, the potential for metal chelation should not be dismissed.

Experimental Validation Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Bacterial Inoculum: Culture the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) in appropriate broth overnight. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Preparation of Compound Dilutions: Prepare a series of two-fold dilutions of this compound in a 96-well microtiter plate.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Anti-inflammatory Properties

Several quinoline derivatives have demonstrated significant anti-inflammatory activity.[7][11]

Inferred Mechanisms of Action:

-

Inhibition of Pro-inflammatory Enzymes: Quinolines can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators like prostaglandins and leukotrienes.[7]

-

Modulation of Cytokine Production: They can also modulate the production of pro-inflammatory cytokines, such as TNF-α and IL-6, by immune cells.

-

Downregulation of T-cell Function: Some substituted quinoline carboxylic acids have been shown to down-regulate T-cell function, which plays a central role in many inflammatory and autoimmune diseases.[11]

Experimental Validation: Lipopolysaccharide (LPS)-Induced Inflammation in Macrophages

-

Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.

-

Treatment: Pre-treat the cells with varying concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (a potent inflammatory stimulus) for a defined period (e.g., 24 hours).

-

Analysis of Inflammatory Markers: Measure the levels of pro-inflammatory mediators (e.g., nitric oxide, prostaglandins) and cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using techniques like Griess assay and ELISA, respectively.

Synthesis of this compound

The synthesis of quinoline-4-carboxylic acids can be achieved through several established methods, with the Gould-Jacobs reaction being a prominent example.[12][13]

Caption: Simplified schematic of the Gould-Jacobs reaction for the synthesis of 4-hydroxyquinoline carboxylic acids.

Future Directions and Concluding Remarks

This compound represents a promising, yet largely unexplored, molecule with the potential for significant biological activity. The structural motifs present in this compound strongly suggest that it may possess anticancer, antimicrobial, and anti-inflammatory properties. The experimental workflows and protocols detailed in this guide provide a clear path for the systematic evaluation of these potential activities. Further research into this and related quinoline derivatives could lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles. The versatility of the quinoline scaffold, coupled with the potential for diverse biological interactions conferred by the 4-hydroxy and 6-carboxylic acid moieties, makes this compound a compelling candidate for future drug discovery and development programs.

References

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Quinoline Derivatives in Modern Drug Discovery.

- Oriental Journal of Chemistry. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives.

- Ajani OO, Iyaye KT, Ademosun OT. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. RSC Advances. 2022;12(30):19363-19385.

- ResearchGate. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and It's Derivatives.

- PMC. Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential.

- ResearchGate. Biologically important hydroxyquinolines and quinolinecarboxylic acids.

- MDPI. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone.

- Benchchem. 4-Hydroxyquinoline-7-carboxylic Acid|CAS 1150618-22-6.

- RSC Publishing. Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies.

- Benchchem. 4-Hydroxycinnoline-3-carboxylic Acid.

- PMC - PubMed Central. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- Synthachem. 6-Hydroxyquinoline-4-carboxylic acid cas: 4312-44-1.

- PrepChem.com. Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid.

- Chem-Impex. 4-Hydroxy-6-methylquinoline-3-carboxylic acid.

- MDPI. Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents.

- ChemRxiv. The programmed multiple C–H bond functionalization of 4-hydroxyquinoline and its medicinal potential.

- MDPI. Quinolin-4-ones: Methods of Synthesis and Application in Medicine.

- PubMed. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL ...

- ResearchGate. Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.

- ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review.

- Journal of the American Chemical Society. The Synthesis of 4-Hydroxyquinolines.1 I. Through Ethoxymethylenemalonic Ester.

- PubMed. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents.

- PubMed. Synthesis and antibacterial activity of 5- and 6-hydroxy substituted 4-aminoquinolines and derivatives.

- MDPI. Synthesis and Evaluation of Antimicrobial Activity of [R4W4K]-Levofloxacin and [R4W4K]-Levofloxacin-Q Conjugates.

- MDPI. In Vitro and In Vivo Evaluation of Nitroxoline as an Effective Antimicrobial Alternative to Poultry Production.

- PubChem. 6-Hydroxyquinoline-4-carboxylic acid | C10H7NO3 | CID 71363454.

- PMC - NIH. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives.

Sources

- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. synthachem.com [synthachem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. researchgate.net [researchgate.net]

- 7. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, antibacterial properties and bioinformatics computational analyses of novel 8-hydroxyquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 4-Hydroxyquinoline-6-carboxylic Acid Derivatives and Analogs for Drug Discovery Professionals

Abstract

The quinoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous therapeutic agents with a wide array of biological activities.[1] Among these, the 4-hydroxyquinoline framework, particularly when functionalized with a carboxylic acid moiety, has garnered significant attention for its potential in modulating key biological pathways implicated in cancer, infectious diseases, and inflammatory conditions. This technical guide provides an in-depth exploration of 4-hydroxyquinoline-6-carboxylic acid derivatives and their analogs, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the synthetic strategies for accessing this chemical space, analyze the structure-activity relationships (SAR) that govern their biological effects, and discuss their potential therapeutic applications. Furthermore, this guide presents detailed experimental protocols and visual aids to facilitate the practical application of this knowledge in a laboratory setting.

The 4-Hydroxyquinoline Scaffold: A Versatile Core in Medicinal Chemistry

The 4-hydroxyquinoline core, which can exist in tautomeric equilibrium with the 4-quinolone form, is a key pharmacophore found in a multitude of biologically active compounds.[2] This heterocyclic system, composed of fused benzene and pyridine rings, offers a unique combination of structural rigidity, hydrogen bonding capabilities, and opportunities for diverse functionalization. The introduction of a carboxylic acid group, particularly at the 6-position of the quinoline ring, can significantly influence the molecule's physicochemical properties, such as solubility and its ability to interact with biological targets.[3]

The diverse pharmacological activities associated with quinoline derivatives include antibacterial, antimalarial, anticancer, anti-inflammatory, and antiviral effects.[1][4] This broad spectrum of activity underscores the potential of the this compound scaffold as a template for the design of novel therapeutic agents.

Synthetic Strategies for this compound Derivatives

The synthesis of the 4-hydroxyquinoline core can be achieved through several established methods. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Gould-Jacobs Reaction

A cornerstone in quinoline synthesis, the Gould-Jacobs reaction involves the condensation of an aniline with an ethoxymethylenemalonic ester, followed by a thermal cyclization.[5] This method is particularly useful for accessing 4-hydroxyquinoline-3-carboxylic acid esters, which can be subsequently hydrolyzed. While this method is robust, it often requires high temperatures for the cyclization step, which may not be suitable for substrates with thermally labile functional groups.[6]

Conrad-Limpach-Knorr Synthesis

The Conrad-Limpach and Knorr quinoline syntheses are related methods that involve the reaction of anilines with β-ketoesters. The Conrad-Limpach reaction typically yields 4-hydroxyquinolines, while the Knorr synthesis produces 2-hydroxyquinolines. These reactions are versatile and can be adapted to produce a variety of substituted quinolines.[7]

Pfitzinger Reaction

The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from isatin and a carbonyl compound.[8] This method is particularly advantageous for introducing substituents at the 2- and 3-positions of the quinoline ring.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from α,β-unsaturated carbonyl compounds and anilines. A variation of this, the Doebner reaction, specifically produces quinoline-4-carboxylic acids from an aniline, an aldehyde, and pyruvic acid.[9]

Experimental Protocol: Synthesis of 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid

This protocol provides a practical example of the synthesis of a 6-substituted 4-hydroxyquinoline carboxylic acid derivative.

Materials:

-

3-carboethoxy-4-hydroxy-6-cyclohexyl-quinoline

-

Ethanol

-

10 N Sodium hydroxide solution

-

Concentrated hydrochloric acid

-

Water

-

Dimethylformamide (for recrystallization, optional)

Procedure:

-

In a round-bottom flask, dissolve 11 g of 3-carboethoxy-4-hydroxy-6-cyclohexyl-quinoline in 300 ml of ethanol.

-

Add 50 ml of 10 N sodium hydroxide solution to the flask.

-

Heat the mixture on a water bath for 3 hours.

-

After cooling, dilute the reaction mixture with 200 ml of water.

-

Acidify the clear solution with concentrated hydrochloric acid, which will result in the precipitation of a solid.

-

Filter the precipitate and recrystallize it from ethanol or dimethylformamide.

-

The final product, 4-hydroxy-6-cyclohexyl-quinoline-3-carboxylic acid, is obtained as pale yellow crystals with a melting point of 263°-265°C.[1]

Structure-Activity Relationships (SAR) and Biological Targets

While specific SAR studies on this compound derivatives are not extensively documented, valuable insights can be extrapolated from the broader class of quinoline carboxylic acids.

Key Structural Features for Biological Activity

Three principal regions of the quinoline carboxylic acid scaffold have been identified as critical for their inhibitory activity against enzymes like dihydroorotate dehydrogenase (DHODH):[3]

-

C2 Position: Bulky, hydrophobic substituents at this position are often necessary for potent activity.

-

C4 Position: A carboxylic acid group or its corresponding salt is a strict requirement for interaction with the target enzyme.

-

Benzo Portion of the Quinoline Ring (including the C6 position): Substitutions on this ring significantly influence the compound's activity.

The carboxylic acid group is crucial as it can form a salt bridge with key amino acid residues, such as arginine, in the enzyme's binding pocket.[8]

Potential Biological Targets

Based on the known activities of related compounds, this compound derivatives are likely to target enzymes essential for cell proliferation and survival.

-

Dihydroorotate Dehydrogenase (DHODH): This enzyme is a key player in the de novo pyrimidine biosynthesis pathway, which is critical for the proliferation of cancer cells.[8] Inhibition of DHODH by quinoline carboxylic acids depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell growth arrest.[10]

-

Topoisomerases: Quinolone antibiotics are well-known inhibitors of bacterial DNA gyrase and topoisomerase IV.[8] These enzymes are vital for managing DNA topology during replication. By stabilizing the enzyme-DNA complex, quinolones lead to double-stranded DNA breaks and bacterial cell death. The carboxylic acid group at the C-3 position is essential for this activity, and a similar role can be postulated for the C-6 carboxylic acid in concert with the 4-hydroxy group.

-

PI3K/Akt Signaling Pathway: Quinolinone derivatives have been reported as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[11] This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[12][13]

Potential Therapeutic Applications

The versatile biological activities of the 4-hydroxyquinoline scaffold suggest a range of potential therapeutic applications for its 6-carboxylic acid derivatives.

-

Anticancer Agents: By targeting enzymes like DHODH and the PI3K/Akt pathway, these compounds could inhibit the growth and proliferation of cancer cells.[4][10] Derivatives have shown toxicity against various cancer cell lines, including breast and colon cancer.[4]

-

Antibacterial Agents: Following the legacy of quinolone antibiotics, novel derivatives could be developed to combat bacterial infections, including those caused by resistant strains.

-

Anti-inflammatory Agents: The quinoline core is present in compounds with anti-inflammatory properties, suggesting that derivatives of this compound could be explored for the treatment of inflammatory diseases.[4]

Key Experimental Workflow: DHODH Inhibition Assay

To evaluate the potential of novel this compound derivatives as anticancer agents, a robust enzymatic assay is essential. The following protocol details a spectrophotometric assay to determine the in vitro inhibitory activity of a test compound on human DHODH.[7]

Principle

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), an artificial electron acceptor, which is coupled to the oxidation of dihydroorotate by DHODH. The decrease in absorbance at 600-650 nm corresponds to the rate of DCIP reduction and is proportional to DHODH activity.

Materials

-

Recombinant human DHODH

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)

-

Dihydroorotate (DHO)

-

2,6-dichloroindophenol (DCIP)

-

Coenzyme Q10 (CoQ10)

-

Test compound dissolved in DMSO

-

96-well microplate

-

Microplate spectrophotometer

Step-by-Step Protocol

-

Prepare Reagents:

-

Prepare a stock solution of the test compound in DMSO. Perform serial dilutions to create a range of concentrations for IC50 determination.

-

Prepare stock solutions of DHO, DCIP, and CoQ10.

-

Dilute the recombinant human DHODH in the Assay Buffer to the desired working concentration.

-

-

Assay Procedure:

-

Add 2 µL of the test compound dilutions (or DMSO for control) to the wells of a 96-well plate.

-

Add 178 µL of the DHODH enzyme solution to each well.

-

Incubate the plate at 25°C for 30 minutes to allow for inhibitor binding to the enzyme.

-

Prepare a reaction mix containing DHO, DCIP, and CoQ10 in the Assay Buffer to achieve the desired final concentrations.

-

Initiate the reaction by adding 20 µL of the reaction mix to each well.

-

-

Measurement:

-

Immediately measure the decrease in absorbance at 600-650 nm over a period of 10-20 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition for each concentration relative to the DMSO control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

-

Visualization of a Potential Signaling Pathway

The PI3K/Akt signaling pathway is a critical regulator of cell survival and proliferation and a known target for quinolinone derivatives. The following diagram illustrates a simplified representation of this pathway and the potential point of intervention for a this compound derivative.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and biological evaluation of novel quinoline analogs of ketoprofen as multidrug resistance protein 2 (MRP2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

- 6. EP0245690A1 - Process for the preparation of 4-hydroxy-quinoline-3-carboxylic acids - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological evaluation of new quinoline-4-carboxylic acid-chalcone hybrids as dihydroorotate dehydrogenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 13. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 4-Hydroxyquinoline-6-carboxylic acid

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of a Senior Application Scientist

This guide provides a comprehensive technical overview of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—required for the unequivocal structural elucidation and characterization of 4-Hydroxyquinoline-6-carboxylic acid. As direct experimental spectra for this specific molecule are not consolidated in public databases, this document serves as an expert guide, leveraging foundational spectroscopic principles and data from closely related analogues to present a robust predictive analysis. This approach is designed to empower researchers to confidently identify and characterize this compound.

The Molecular Blueprint: Structure and Tautomerism

This compound belongs to the quinoline class of heterocyclic compounds, which form the backbone of numerous pharmaceuticals. Its structure is characterized by a quinoline ring system substituted with a hydroxyl group at position 4 and a carboxylic acid at position 6.

A critical aspect of this molecule's chemistry, which profoundly influences its spectroscopic signature, is its existence in a tautomeric equilibrium. The "enol" form (4-hydroxyquinoline) and the "keto" form (4-oxo-1,4-dihydroquinoline or 4-quinolone) coexist, with the keto form being significantly more stable and therefore predominant in both solid and solution phases.[1] Consequently, all spectroscopic interpretations should be based on the 4-quinolone tautomer.

Caption: Tautomeric equilibrium of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Protons and Carbons

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom. For this compound, the spectra are best acquired in a solvent like DMSO-d₆, which can solubilize the compound and allow for the observation of exchangeable protons from the N-H and COOH groups.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Acquisition (¹H NMR): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should encompass the range of -1 to 15 ppm.

-

Acquisition (¹³C NMR): Acquire a proton-decoupled ¹³C NMR spectrum. A spectral width of 0 to 200 ppm is appropriate.

¹H NMR Spectral Interpretation (Predicted)

The proton spectrum is anticipated to show distinct signals for the aromatic protons and two very downfield, broad signals for the exchangeable protons. The electron-withdrawing carboxylic acid group at C-6 will deshield the adjacent protons (H-5 and H-7).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Key Insights |

| H-2 | ~8.0 - 8.2 | Doublet (d) | Located on the pyridine ring, adjacent to the nitrogen. |

| H-3 | ~6.2 - 6.4 | Doublet (d) | Coupled to H-2, characteristic of the 4-quinolone system. |

| H-5 | ~8.4 - 8.6 | Doublet (d) | Significantly downfield due to deshielding from the adjacent C-6 carboxyl group. |

| H-7 | ~8.1 - 8.3 | Doublet of doublets (dd) | Deshielded by the C-6 carboxyl group and coupled to H-8 and H-5. |

| H-8 | ~7.6 - 7.8 | Doublet (d) | Furthest proton from the main substituents, appearing most upfield in the aromatic region. |

| N-H | ~11.5 - 12.5 | Broad singlet (br s) | The amide proton of the 4-quinolone ring; signal disappears upon D₂O exchange.[2] |

| COOH | ~13.0 - 14.0 | Broad singlet (br s) | The carboxylic acid proton, highly deshielded and broad due to hydrogen bonding. Disappears upon D₂O exchange.[3] |

¹³C NMR Spectral Interpretation (Predicted)

The ¹³C spectrum will be defined by two low-field signals from the carbonyl carbons and the signals from the aromatic carbons of the quinoline core.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Key Insights |

| C-2 | ~140 - 142 | Aromatic carbon adjacent to nitrogen. |

| C-3 | ~110 - 112 | Aromatic carbon coupled to H-3. |

| C-4 | ~175 - 178 | Quinolone Carbonyl Carbon: A key signature of the keto tautomer.[4] |

| C-4a | ~140 - 142 | Quaternary bridgehead carbon. |

| C-5 | ~128 - 130 | Aromatic CH carbon. |

| C-6 | ~125 - 127 | Quaternary carbon attached to the carboxyl group. |

| C-7 | ~132 - 134 | Aromatic CH carbon. |

| C-8 | ~118 - 120 | Aromatic CH carbon. |

| C-8a | ~123 - 125 | Quaternary bridgehead carbon. |

| C OOH | ~167 - 170 | Carboxylic Acid Carbonyl: A distinct downfield quaternary signal.[3] |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy excels at identifying the functional groups within a molecule by measuring their characteristic vibrational frequencies. The spectrum of this compound will be a composite of signals from the carboxylic acid and the 4-quinolone core.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr powder and pressing it into a transparent disc. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for a solid sample.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Acquisition: Scan the mid-IR range from 4000 to 400 cm⁻¹.

IR Spectral Interpretation (Predicted)

The spectrum will be dominated by strong, characteristic absorptions from the O-H, N-H, and C=O bonds.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |

| 3300 - 2500 | O-H stretch | Carboxylic acid (dimer) | Very broad, strong absorption, often obscuring C-H stretches.[5][6] |

| ~3200 | N-H stretch | Amide (4-quinolone ring) | Moderate, sharp peak on top of the broad O-H band. |

| ~3100 - 3000 | C-H stretch | Aromatic | Weak to medium sharp peaks. |

| ~1700 | C=O stretch | Carboxylic acid | Strong, sharp absorption.[6] |

| ~1650 | C=O stretch | Amide (4-quinolone ring) | Strong, sharp absorption at a lower frequency than the acid C=O.[7] |

| 1600 - 1450 | C=C / C=N stretch | Aromatic rings | Multiple sharp bands of varying intensity.[5] |

| 1320 - 1210 | C-O stretch | Carboxylic acid | Strong band.[6] |

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is an essential tool for determining the molecular weight of a compound with high precision and for deducing its structure through analysis of its fragmentation patterns. Electrospray Ionization (ESI) is an ideal technique for this molecule, particularly in negative ion mode, which readily forms the [M-H]⁻ ion from the acidic carboxylic acid group.

Experimental Protocol: ESI Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition: Acquire the mass spectrum in negative ion mode ([M-H]⁻). The mass range should be set to scan from m/z 50 up to ~300. Perform MS/MS (or tandem MS) on the parent ion to induce fragmentation.

Mass Spectral Interpretation (Predicted)

The analysis will confirm the molecular formula and reveal characteristic fragmentation pathways.

-

Molecular Formula: C₁₀H₇NO₃

-

Exact Mass: 189.0426 g/mol

-

Expected Parent Ion: The primary ion observed in negative ESI mode will be the deprotonated molecule, [M-H]⁻, at m/z 188.0353 .

A key fragmentation pathway for aromatic carboxylic acids is the loss of carbon dioxide (CO₂), and for quinolones, the loss of carbon monoxide (CO) is also common.

Caption: Predicted ESI-MS/MS fragmentation of this compound.

| Ion | Formula | Calculated m/z | Interpretation |

| [M-H]⁻ | C₁₀H₆NO₃⁻ | 188.0353 | Deprotonated parent molecule. |

| [M-H-H₂O]⁻ | C₁₀H₄NO₂⁻ | 170.0247 | Loss of a water molecule. |

| [M-H-CO₂]⁻ | C₉H₆NO⁻ | 144.0455 | Key Fragment: Loss of CO₂ from the carboxylate group, a diagnostic peak.[8] |

Integrated Spectroscopic Workflow: A System of Self-Validation

The true power of spectroscopic analysis lies in the integration of data from multiple techniques. Each method provides a piece of the structural puzzle, and together they create a self-validating system that confirms the identity and purity of the target compound with a high degree of confidence.

Caption: Integrated workflow for structural elucidation.

Conclusion

This guide outlines the expected spectroscopic signatures of this compound. The combination of ¹H and ¹³C NMR provides the precise atomic connectivity, FT-IR confirms the presence of key functional groups (notably the carboxylic acid and 4-quinolone core), and high-resolution mass spectrometry validates the elemental composition and reveals characteristic fragmentation patterns. By systematically applying this multi-technique approach, researchers can achieve an authoritative and trustworthy characterization of this important molecule, ensuring data integrity for applications in drug discovery and chemical synthesis.

References

-

PubChem. (n.d.). 4-Hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000725). Retrieved from [Link]

-

PubChem. (n.d.). 4-Oxo-1,4-dihydrobenzo[h]quinoline-3-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Török, M., et al. (2018). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Molecules, 23(10), 2692. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Lecka, J., et al. (2022). Quinoline-6-Carboxylic Acid Derivatives: A New Class of Potent Ectonucleotidase Inhibitors. ResearchGate. Available at: [Link]

-

LibreTexts Chemistry. (n.d.). IR: carboxylic acids. Retrieved from [Link]

-

Bhagare, A. M., et al. (2016). SYNTHESIS OF SOME NEW QUINOLINE DERIVATIVES FROM O-NITRO TOLUENE. World Journal of Pharmacy and Pharmaceutical Sciences, 5(7), 1389-1396. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

Ukrainets, I. V., et al. (2010). 1H NMR Spectra of the Quinolinecarboxylic Acid N-R-Amides. ResearchGate. Available at: [Link]

-

Moussaoui, Y., et al. (2013). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 18(9), 10760-10775. Available at: [Link]

-

El-Sayed, M. A., et al. (2021). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. Molecules, 26(11), 3320. Available at: [Link]

-

Kumar, S., & Singh, A. (2022). Synthesis & Characterization of Biologically Important Quinoline & It's Derivatives. International Journal for Multidisciplinary Research, 7(6). Available at: [Link]

-

PubChem. (n.d.). 7-Methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Tugizimana, F., et al. (2017). Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. BMC Research Notes, 10(1), 137. Available at: [Link]

-

Al-Omair, M. A. (2017). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals. Available at: [Link]

-

Al-Abdullah, E. S., et al. (2022). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 27(1), 213. Available at: [Link]

-

LibreTexts Chemistry. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Zhang, L., et al. (2017). Fragmentation characteristics of hydroxycinnamic acids in ESI-MSn by density functional theory. Journal of Mass Spectrometry, 52(7), 427-433. Available at: [Link]

-

LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Zhao, Y., et al. (2009). Structural Characterization of Monohydroxyeicosatetraenoic Acids and Dihydroxy- and Trihydroxyeicosatrienoic Acids by ESI-FTICR. Journal of the American Society for Mass Spectrometry, 20(5), 890-900. Available at: [Link]

-

Wang, J., et al. (2023). Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics. Journal of Analysis and Testing, 7(1), 1-10. Available at: [Link]

Sources

- 1. 4-Hydroxyquinoline | C9H7NO | CID 69141 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-Hydroxyquinoline(611-36-9) 1H NMR spectrum [chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. researchgate.net [researchgate.net]

- 8. Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Silico Prediction of Protein Targets for 4-Hydroxyquinoline-6-carboxylic acid

Foreword: Navigating the Unknowns in Early-Stage Drug Discovery

In the realm of drug discovery and development, researchers are often confronted with novel chemical entities whose biological activities and mechanisms of action are yet to be elucidated. 4-Hydroxyquinoline-6-carboxylic acid represents such a molecule of interest. While its precise biological role is not extensively documented, its structural backbone, the 4-hydroxyquinoline scaffold, is a well-established pharmacophore present in numerous compounds with diverse therapeutic applications.[1] This guide, therefore, serves as a comprehensive walkthrough for researchers, scientists, and drug development professionals on how to systematically predict the protein targets of this, and similar, small molecules using a suite of in silico methodologies. By leveraging the power of computational biology and bioinformatics, we can generate robust, testable hypotheses, thereby accelerating the journey from a compound of interest to a potential therapeutic lead.

Foundational Rationale: What We Know About the 4-Hydroxyquinoline Scaffold

The 4-hydroxyquinoline moiety is a privileged structure in medicinal chemistry, known to be associated with a wide array of biological activities.[1] Derivatives of this scaffold have demonstrated antimicrobial, anticancer, and anti-inflammatory properties.[1][2] Specifically, quinolone carboxylic acids are a well-known class of antibiotics that primarily target bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3][4][5] The presence of both the 4-hydroxy (or its tautomeric 4-oxo form) and the carboxylic acid groups are often critical for this activity.[3] Furthermore, some quinolone derivatives have shown efficacy as anticancer agents by targeting human topoisomerase II.[6]

This existing knowledge provides a crucial starting point for our in silico investigation. It allows us to formulate an initial hypothesis: This compound may interact with proteins involved in nucleic acid metabolism, such as topoisomerases, or other enzymes where a planar, heterocyclic scaffold can engage in key binding interactions. Our in silico workflow will therefore be designed to both explore this hypothesis and to uncover potentially novel, unanticipated targets.

A Multi-Pronged In Silico Strategy for Target Identification

To build a robust and reliable prediction model, we will employ a consensus approach, integrating multiple computational techniques. This strategy mitigates the inherent limitations of any single method and increases the confidence in our final predictions. Our workflow is designed as a self-validating system, where the convergence of results from different methodologies provides a higher degree of certainty.

The Overall Workflow

The following diagram illustrates the integrated workflow for the in silico target prediction of this compound.

Caption: Integrated workflow for in silico target prediction.

Step-by-Step Methodologies

2.2.1 Part 1: Ligand-Based Target Prediction

Ligand-based methods operate on the principle of "guilt-by-association": a molecule is likely to bind to the same targets as other molecules that are structurally or physicochemically similar.

SwissTargetPrediction is a powerful web server that predicts protein targets of small molecules based on a combination of 2D and 3D similarity to known ligands.[7][8]

-

Input Molecule Preparation:

-

Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. This can be sourced from databases like PubChem (CID 71363454).[9] The canonical SMILES is C1=CC2=NC=CC(=C2C=C1O)C(=O)O.

-

-

Submission to SwissTargetPrediction:

-

Navigate to the SwissTargetPrediction web server.[9]

-

Paste the SMILES string into the query box.

-

Select "Homo sapiens" as the target organism.

-

Initiate the prediction.

-

-

Analysis of Results:

-

The server will return a list of predicted targets, ranked by probability.

-

Examine the top-ranked targets and their associated classes (e.g., enzymes, kinases, G-protein coupled receptors).

-

Pay close attention to targets that align with our initial hypothesis (e.g., topoisomerases, DNA-related enzymes).

-

PharmMapper identifies potential targets by fitting the query molecule to a large database of pharmacophore models derived from known protein-ligand complexes.[10][11][12] A pharmacophore represents the essential spatial arrangement of features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) necessary for molecular recognition at a target's active site.[13][14][15]

-

Input Molecule Preparation:

-

Prepare a 3D structure of this compound in .mol2 or .sdf format. This can be done using molecular modeling software such as PyMOL or online converters.

-

-

Submission to PharmMapper:

-

Access the PharmMapper web server.[12]

-

Upload the 3D structure of the molecule.

-

Select the appropriate pharmacophore database (e.g., Human Protein Targets).

-

Submit the job.

-

-

Analysis of Results:

-